

Technical Guide: 5-(Chloromethyl)furan-3-carbonitrile

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Compound of Interest

Compound Name: 5-(Chloromethyl)furan-3-carbonitrile

Cat. No.: B13124418

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Identity, Synthesis, and Application in Drug Discovery Executive Summary

5-(Chloromethyl)furan-3-carbonitrile is a highly reactive electrophilic intermediate employed in the synthesis of pharmaceutical candidates. It serves as a critical scaffold for introducing the (3-cyano-5-furyl)methyl moiety—a bioisostere for benzyl or heteroarylmethyl groups in kinase inhibitors and GPCR ligands.

Due to the high reactivity of the chloromethyl group on the electron-rich furan ring, this compound is frequently generated in situ or used immediately after isolation to prevent polymerization. Consequently, it is often commercially sourced as its stable precursor, 5-(Hydroxymethyl)furan-3-carbonitrile (CAS 59413-72-8), or its downstream amine derivative.

Chemical Identity & Properties

The following table consolidates the identification data for the target molecule and its primary commercial forms.

Attribute	Target Molecule	Stable Precursor (Alcohol)	Stable Derivative (Amine)
Chemical Name	5-(Chloromethyl)furan-3-carbonitrile	5-(Hydroxymethyl)furan-3-carbonitrile	5-(Aminomethyl)furan-3-carbonitrile
Structure	Furan ring with 3-CN and 5-CH ₂ Cl	Furan ring with 3-CN and 5-CH ₂ OH	Furan ring with 3-CN and 5-CH ₂ NH ₂
CAS Number	Not widely indexed (Reactive Intermediate)	59413-72-8	769906-98-1 (Free base)232280-80-7 (HCl salt)
Molecular Formula	C ₆ H ₄ ClNO	C ₆ H ₅ NO ₂	C ₆ H ₆ N ₂ O
Molecular Weight	141.55 g/mol	123.11 g/mol	122.13 g/mol
Physical State	Colorless/Pale Yellow Oil (Lachrymator)	White to Off-White Solid	White Solid (HCl salt)
Stability	Low (Prone to hydrolysis/polymerization)	High (Stable at RT)	High (Stable as HCl salt)

Structural Insight

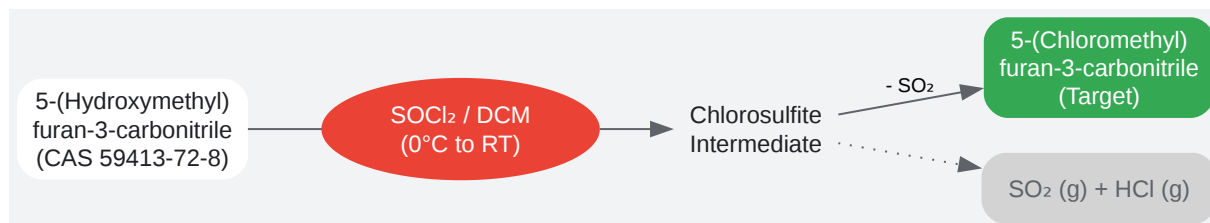
The 3-cyano group exerts an electron-withdrawing effect, slightly stabilizing the furan ring against acid-catalyzed decomposition compared to alkyl-furans. However, the 5-chloromethyl group remains a potent alkylating agent, susceptible to rapid nucleophilic attack or self-condensation.

Synthesis Protocol (Self-Validating)

Objective: Synthesis of **5-(Chloromethyl)furan-3-carbonitrile** from the stable alcohol precursor.

Reaction Pathway

The transformation utilizes Thionyl Chloride (SOCl_2) to convert the primary alcohol to the alkyl chloride via an $\text{S}_{\text{N}}1$ or $\text{S}_{\text{N}}2$ mechanism, depending on conditions.



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Caption: Conversion of the stable hydroxymethyl precursor to the reactive chloromethyl target.

Experimental Procedure

Reagents:

- 5-(Hydroxymethyl)furan-3-carbonitrile (1.0 eq)
- Thionyl Chloride (SOCl_2) (1.2 - 1.5 eq)
- Dichloromethane (DCM) (Anhydrous, 10 V)
- Optional: Catalytic DMF (0.05 eq) to accelerate reaction.

Step-by-Step Protocol:

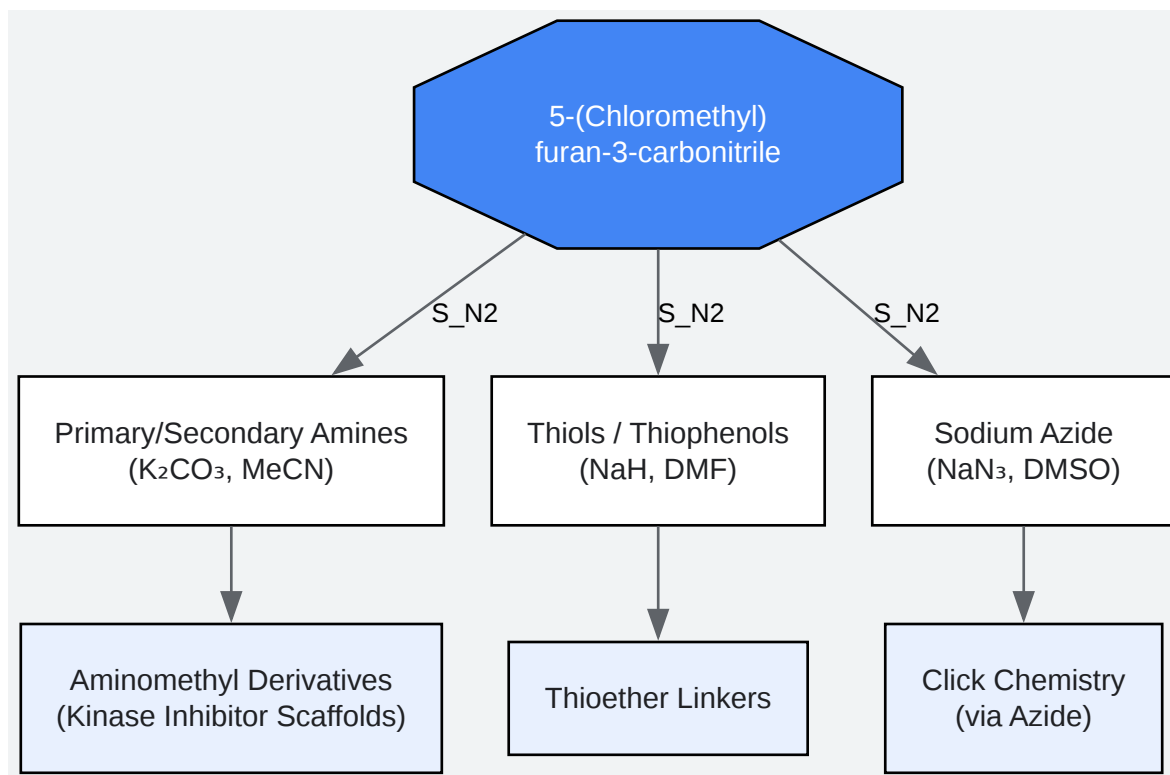
- Setup: Charge a flame-dried round-bottom flask with 5-(Hydroxymethyl)furan-3-carbonitrile and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
- Addition: Add SOCl_2 dropwise over 15–20 minutes. Caution: Gas evolution (SO_2 , HCl) will occur.
- Reaction: Allow the mixture to warm to room temperature (20 – 25°C) and stir for 2–4 hours.

- Validation Point: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (lower R_f) should disappear, replaced by a less polar spot (higher R_f).
- Workup (Critical):
 - Concentrate the reaction mixture under reduced pressure at <30°C to remove DCM and excess SOCl₂.
 - Do not perform an aqueous wash if the product is to be used immediately, as the chloromethyl furan is sensitive to hydrolysis.
 - If isolation is required: Dissolve the residue in DCM, wash rapidly with cold saturated NaHCO₃, dry over MgSO₄, and concentrate.
- Storage: The resulting oil should be used immediately for the next step (e.g., amination) or stored at -20°C under inert gas.

Reactivity & Applications

The 5-chloromethyl motif is a "soft" electrophile that reacts readily with nucleophiles to generate diverse libraries of bioactive compounds.

Functionalization Workflow



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Caption: Divergent synthesis pathways from the chloromethyl core to bioactive scaffolds.

Key Application Areas

- Kinase Inhibition: The furan-3-carbonitrile core mimics the adenosine ring found in ATP, making these derivatives excellent candidates for ATP-competitive kinase inhibitors.
- Fragment-Based Drug Discovery (FBDD): The low molecular weight (141.55 Da) and distinct vectors (nitrile H-bond acceptor, chloromethyl electrophile) make it an ideal "warhead" for covalent fragment screening.

Safety & Handling (E-E-A-T)

- Genotoxicity: As an alkylating agent, **5-(chloromethyl)furan-3-carbonitrile** should be treated as a Potential Genotoxic Impurity (PGI). All handling must occur in a fume hood.
- Lachrymator: Halomethyl furans are potent lachrymators. Eye protection and respiratory safeguards are mandatory.

- Instability: Avoid contact with strong acids (polymerization risk) or strong bases (decomposition).

References

- Precursor Sourcing: Amadis Chemical. (2024).^[1] 5-Hydroxymethyl-furan-3-carbonitrile (CAS 59413-72-8).^[2]^[3]^[4]
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- Furan Chemistry: Keay, B. A. (2008). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews.
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- [4. 5-\(hydroxymethyl\)furan-3-carbonitrile - CAS号 59413-72-8 - 摩熵化学 \[molaid.com\]](#)
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